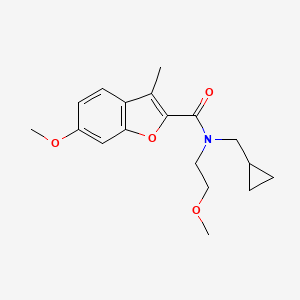

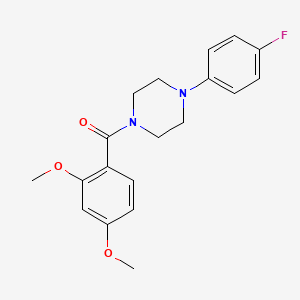

![molecular formula C17H34N4O3S B5571094 1-[(dimethylamino)sulfonyl]-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5571094.png)

1-[(dimethylamino)sulfonyl]-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of piperidine derivatives involves multi-step chemical processes that include the formation of sulfonyl and piperidine functional groups. Studies have shown various approaches to synthesize compounds with similar structural features, utilizing starting materials that undergo specific reactions to introduce sulfonyl and piperidine moieties at strategic positions within the molecule. For instance, the synthesis of biologically active O-substituted derivatives of 1-[(3, 5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine demonstrates the complexity and the precise control required in forming such compounds (H. Khalid et al., 2013).

Molecular Structure Analysis

The detailed molecular structure of piperidine derivatives, including 1-[(Dimethylamino)sulfonyl]-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide, can be determined through techniques such as X-ray crystallography. These studies reveal the compound's crystalline structure, bond lengths, angles, and conformational details. For a related compound, the structure was analyzed to show the piperidine ring in chair conformation and the geometry around the sulfur atom as distorted tetrahedral, highlighting the importance of molecular structure analysis in understanding the chemical behavior of such molecules (S. Naveen et al., 2015).

Chemical Reactions and Properties

Piperidine derivatives participate in a variety of chemical reactions, exhibiting properties that make them suitable for applications in medicinal chemistry and other fields. Their reactivity can be influenced by substituents attached to the piperidine ring, leading to the formation of new bonds or the introduction of additional functional groups. For example, novel reactions involving N-sulfonylamines with 3-dimethylamino-2H-azirines have been explored, demonstrating the versatility and reactivity of compounds with sulfonyl and amino groups (I. Tornus et al., 1996).

Wissenschaftliche Forschungsanwendungen

Nucleophilic Substitution Reactions : A study by Sekiguchi, Horie, and Suzuki (1988) explored the reactivity of the dialkylamino group in similar compounds, noting the rapid replacement by primary amines, particularly in dimethyl sulphoxide. This kind of reaction is fundamental in organic synthesis and pharmaceutical research (Sekiguchi, Horie, & Suzuki, 1988).

Synthesis of Biologically Active Derivatives : Khalid et al. (2013) synthesized derivatives of a related compound, noting their activity against certain enzymes like lipoxygenase and cholinesterases. Such research is critical for developing new therapeutic agents (Khalid et al., 2013).

Heterocyclic Syntheses : A study by Martin, Meth–Cohn, and Suschitzky (1974) on compounds with similar structural elements highlighted their use in creating various heterocyclic compounds. This research is important in the development of new materials and pharmaceuticals (Martin, Meth–Cohn, & Suschitzky, 1974).

Polymer Science Applications : Yan and Gao (2000) explored the use of related compounds in the synthesis of hyperbranched polymers, which have applications in materials science and engineering (Yan & Gao, 2000).

Antimicrobial Activity Studies : Research by Ghorab et al. (2017) focused on synthesizing and studying the antimicrobial activities of similar compounds, which is crucial for developing new antibiotics and antifungal agents (Ghorab et al., 2017).

Synthesis of Polyamides : Hattori and Kinoshita (1979) conducted research on the synthesis of polyamides containing theophylline and thymine using related compounds. Such research contributes to the development of new polymers with potential pharmaceutical applications (Hattori & Kinoshita, 1979).

Photopolymerizable Polymers : Fukushima, Oyama, and Tomoi (2003) studied the development of soluble polymers having pendant carboxyl groups. This research is significant in the field of photoresists and materials science (Fukushima, Oyama, & Tomoi, 2003).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(dimethylsulfamoyl)-N-[3-(3-methylpiperidin-1-yl)propyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34N4O3S/c1-15-6-4-10-20(14-15)11-5-9-18-17(22)16-7-12-21(13-8-16)25(23,24)19(2)3/h15-16H,4-14H2,1-3H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOJTKGLLYOOJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CCCNC(=O)C2CCN(CC2)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(dimethylsulfamoyl)-N-[3-(3-methylpiperidin-1-yl)propyl]piperidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

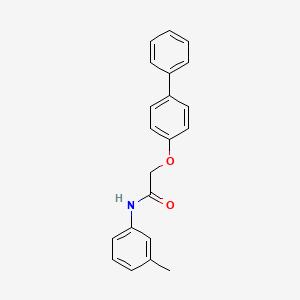

![5-[(2-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5571012.png)

![{(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5571029.png)

![methyl [4-(2-amino-6-methylpyridin-3-yl)phenyl]carbamate](/img/structure/B5571048.png)

![methyl 1-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate](/img/structure/B5571055.png)

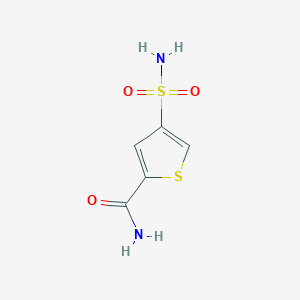

![N-[4-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5571063.png)

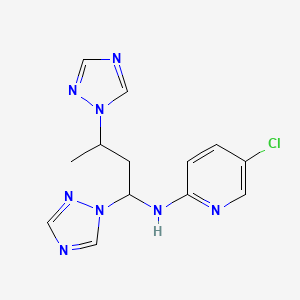

![3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)butanamide hydrochloride](/img/structure/B5571082.png)

![N'-[4-(aminosulfonyl)phenyl]-N-(2-hydroxyethyl)-N-methylsuccinamide](/img/structure/B5571099.png)

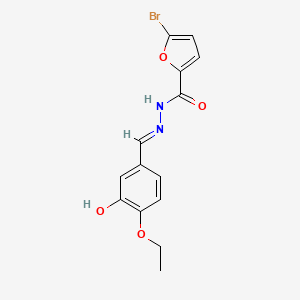

![4-bromo-1-methyl-N-[2-(methylthio)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5571103.png)